molecular formula C5H5ClN2O B1506262 3-Amino-2-chloropyridin-4-OL CAS No. 1242251-52-0

3-Amino-2-chloropyridin-4-OL

Cat. No.: B1506262
CAS No.: 1242251-52-0
M. Wt: 144.56 g/mol
InChI Key: FQBORLQWPRDZBG-UHFFFAOYSA-N
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Description

3-Amino-2-chloropyridin-4-ol is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol. It is a derivative of pyridine, featuring an amino group at the third position and a chloro group at the second position of the pyridine ring, along with a hydroxyl group at the fourth position.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Amination: One common synthetic route involves the chlorination of 2-aminopyridin-4-ol followed by amination. This process typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) and amination agents like ammonia (NH3).

  • Direct Substitution: Another method involves the direct substitution of a suitable precursor with chlorine and ammonia under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with rigorous purification steps to remove any impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-oxides or fully oxidized pyridine derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the amino or hydroxyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions varying based on the specific nucleophile and desired product.

Major Products Formed:

  • Oxidation Products: N-oxides, fully oxidized pyridine derivatives.

  • Reduction Products: Corresponding amines, reduced pyridine derivatives.

  • Substitution Products: Various substituted pyridines, depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-chloropyridin-4-ol has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is investigated for its potential medicinal properties, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is utilized in various industrial processes, such as the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3-Amino-2-chloropyridin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Amino-2-chloropyridin-3-ol: This compound differs in the position of the amino and chloro groups on the pyridine ring.

Uniqueness: 3-Amino-2-chloropyridin-4-ol is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct structure allows it to participate in a variety of chemical reactions and biological interactions that are not possible with its isomers.

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Properties

IUPAC Name

3-amino-2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-4(7)3(9)1-2-8-5/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBORLQWPRDZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717587
Record name 3-Amino-2-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242251-52-0
Record name 3-Amino-2-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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